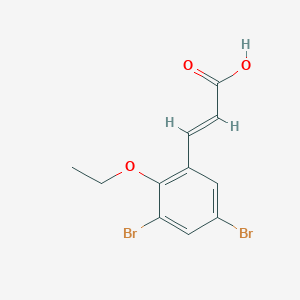

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid, also known as DBE-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBE-PEA is a derivative of phenylpropenoic acid, which is a class of compounds that have been studied extensively for their biological activities.

Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

- X-Ray Crystallography and Spectroscopy : Compounds similar to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid have been characterized using X-ray crystallography and spectroscopic methods. This includes investigation of their crystal structures and intermolecular interactions, contributing to understanding their molecular architecture and potential applications in material science (Venkatesan et al., 2016).

Molecular Interactions and Network Structures

- Hydrogen-Bonded Molecular Chains : Similar compounds form chains of rings via hydrogen bonds and weak intermolecular interactions, resulting in three-dimensional network structures. This knowledge is crucial for designing materials with specific properties (Yang et al., 2006).

Nonlinear Optical Properties

- Nonlinear Optical Activity : Compounds structurally related to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid exhibit nonlinear optical activity, a property crucial for applications in photonics and optoelectronics (Venkatesan et al., 2016).

Crystal Packing and Molecular Interaction

- Crystal Packing Studies : Research on similar compounds has focused on understanding their crystal packing, emphasizing the roles of nonhydrogen bonding interactions like N⋯π and O⋯π. This is significant for material design and crystal engineering applications (Zhang et al., 2011).

Radical-Scavenging Activity Analysis

- Antioxidant Properties : Studies on hydroxycinnamic acid derivatives, closely related to the compound , explore their radical-scavenging activities, useful in designing new antioxidants (Kong et al., 2004).

Synthesis and Chemical Applications

- Synthesis of Biologically Active Compounds : Research includes the synthesis of tetrasubstituted derivatives of α,β-unsaturated carboxylic acids, potentially leading to the development of new pharmaceuticals and biologically active substances (Rzymkowski & Piątek, 2016).

Photoluminescence and Material Science

- Luminescent Molecular Crystals : Certain derivatives are used in creating organic molecular crystals with stable photoluminescence, key for advancements in material science and optoelectronics (Zhestkij et al., 2021).

Catalysis and Chemical Reactions

- Palladium-Catalysed Cross-Coupling : The compound's derivatives are used in palladium-catalysed cross-coupling reactions, relevant in organic synthesis and the development of new chemical processes (Abarbri et al., 2002).

Propriétés

IUPAC Name |

(E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMOQXLVVVKFID-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2359154.png)

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)